![molecular formula C23H23N3O3 B2650417 3-[3-(4-乙氧基苯基)-1,2,4-恶二唑-5-基]-6-甲基-1-丙基喹啉-4(1H)-酮 CAS No. 1326926-25-3](/img/structure/B2650417.png)
3-[3-(4-乙氧基苯基)-1,2,4-恶二唑-5-基]-6-甲基-1-丙基喹啉-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Oxadiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the substitution of different substituents based on the outcomes of 3D QSAR studies . The synthesized compounds are usually confirmed by spectroscopic techniques .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
1,2,4-Oxadiazole derivatives have been found to exhibit various biological activities, which may be attributed to their chemical reactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on the specific substituents attached to the oxadiazole ring .科学研究应用
热物理性质
对 1,3,4-恶二唑衍生物(包括具有类似结构特征的衍生物)的研究探索了它们在不同溶剂中的热物理特性。这些研究涉及密度、粘度、超声波声速以及各种声学和热力学参数的测定,为结构修饰如何影响这些性质提供了见解 (Godhani 等,2013)。
抗菌活性
多项研究已经合成并评估了含有 1,3,4-恶二唑部分的化合物的抗菌和抗真菌活性。这些化合物对金黄色葡萄球菌、大肠杆菌、枯草芽孢杆菌和铜绿假单胞菌等细菌菌株以及黑曲霉和白色念珠菌等真菌菌株表现出不同程度的有效性 (Sirgamalla & Boda,2019)。
在药物开发中的潜力
具有 1,3,4-恶二唑和其他相关结构的衍生物的设计和合成因其潜在的抗癌特性而受到关注。其中一些化合物对各种肿瘤细胞系表现出显着的抑制活性,表明它们作为候选药物的潜力。初步研究表明,这些化合物可能影响癌细胞增殖和存活的关键途径 (Chou 等,2010)。
抗惊厥和抗菌特性
其他研究重点关注硫代喹唑啉酮衍生物的合成,评估它们的抗惊厥和抗菌活性。这些研究突出了此类化合物在惊厥性疾病和感染治疗开发中的潜力 (Rajasekaran、Rajamanickam 和 Darlinquine,2013)。
未来方向
属性
IUPAC Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-4-12-26-14-19(21(27)18-13-15(3)6-11-20(18)26)23-24-22(25-29-23)16-7-9-17(10-8-16)28-5-2/h6-11,13-14H,4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZCIFIMHLOICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。